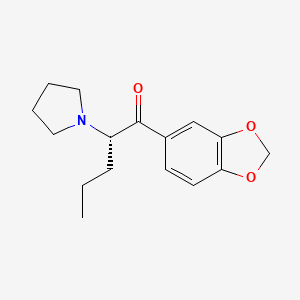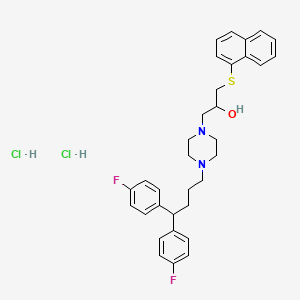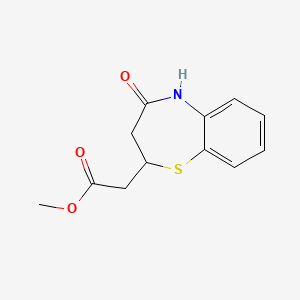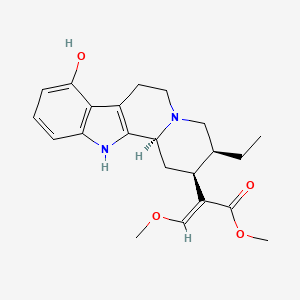
9-O-Demethylmitragynine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Demethylmitragynine typically involves the demethylation of mitragynine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in biotechnological methods, such as the use of recombinant enzymes, have shown promise in producing this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: 9-O-Demethylmitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 9-O-demethyl-16-carboxymitragynine and 9-O-demethyl-7-hydroxymitragynine .
Scientific Research Applications
9-O-Demethylmitragynine has several scientific research applications:
Mechanism of Action
9-O-Demethylmitragynine exerts its effects primarily through its interaction with opioid receptors, including the mu, delta, and kappa receptors . The compound binds to these receptors, modulating pain perception and producing analgesic effects . The exact molecular pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparison with Similar Compounds
Mitragynine: The parent compound, known for its potent analgesic properties.
7-Hydroxymitragynine: A more potent metabolite with a higher affinity for opioid receptors.
Speciogynine, Speciociliatine, and Mitraciliatine: Diastereomers of mitragynine with varying pharmacological profiles.
Uniqueness of 9-O-Demethylmitragynine: this compound is unique due to its specific demethylation at the 9-position, which alters its interaction with opioid receptors compared to its parent compound and other metabolites . This modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
425623-55-8 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15+,18+/m1/s1 |
InChI Key |
IIRZCWUQUBSIPF-XZNUVMSOSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)O |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


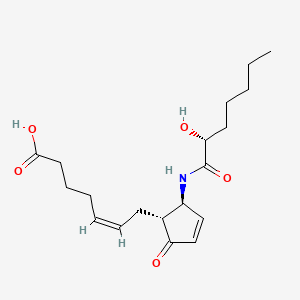



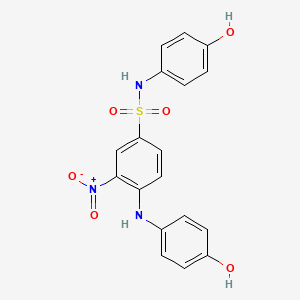
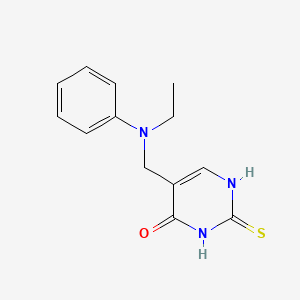
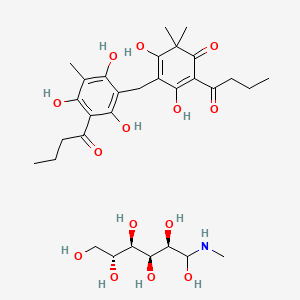
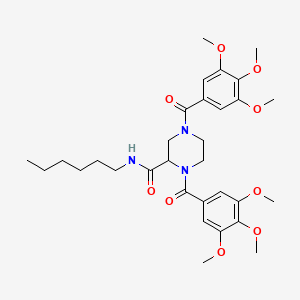
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)

